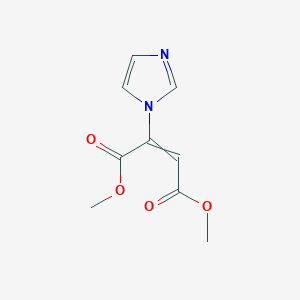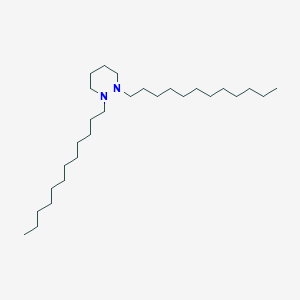
1,2-Didodecylhexahydropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,2-Didodecylhexahydropyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with a suitable dicarbonyl compound, followed by cyclization to form the hexahydropyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Chemical Reactions Analysis
1,2-Didodecylhexahydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes or alcohols.
Scientific Research Applications
1,2-Didodecylhexahydropyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with antimicrobial and antifungal properties. Its long alkyl chains may enhance its ability to interact with biological membranes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its pharmacological effects.
Industry: The compound’s surfactant properties make it useful in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism by which 1,2-Didodecylhexahydropyridazine exerts its effects is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers. This interaction may disrupt membrane integrity and function, leading to various biological effects. The compound may also target specific proteins or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1,2-Didodecylhexahydropyridazine can be compared to other pyridazine derivatives, such as:
1,2-Dimethylpyridazine: This compound has shorter alkyl chains and different chemical properties, making it less effective as a surfactant.
1,2-Diphenylpyridazine:
1,2-Dioctylpyridazine: With medium-length alkyl chains, this compound has intermediate properties between this compound and 1,2-Dimethylpyridazine.
The uniqueness of this compound lies in its long alkyl chains, which impart specific physical and chemical properties that are advantageous for certain applications.
Properties
CAS No. |
116624-55-6 |
|---|---|
Molecular Formula |
C28H58N2 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
1,2-didodecyldiazinane |
InChI |
InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
PNIYPBMYDXCERT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCCN1CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



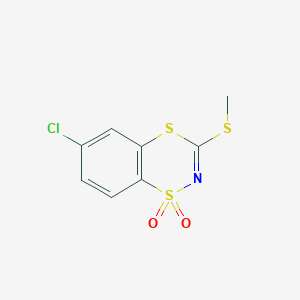
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
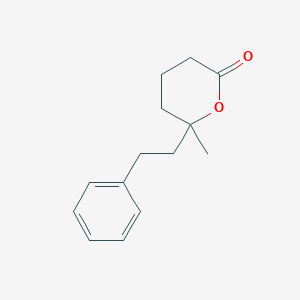
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
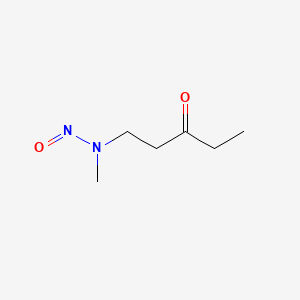
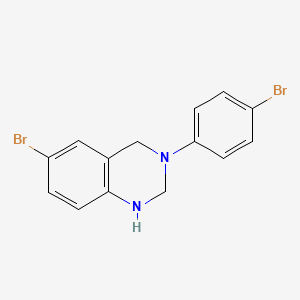
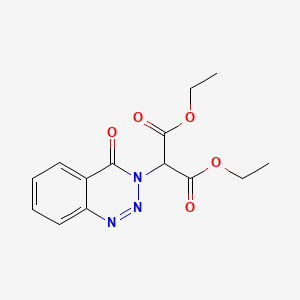
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
